molecular formula C12H13NO4 B3057514 Methyl 2-(3-oxobutanoylamino)benzoate CAS No. 81937-41-9

Methyl 2-(3-oxobutanoylamino)benzoate

Cat. No.: B3057514
CAS No.: 81937-41-9
M. Wt: 235.24 g/mol
InChI Key: ZMRPSFSQZDTZLX-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxobutanoylamino)benzoate is an organic compound featuring a benzoate ester core substituted at the 2-position with a 3-oxobutanoylamino group (-NH-CO-CH₂-CO-CH₃). This structure combines aromatic, amide, and ketone functionalities, making it a versatile intermediate in synthetic organic chemistry, particularly for heterocyclic compound synthesis (e.g., oxazoloquinolines or imidazole derivatives) .

Properties

IUPAC Name

methyl 2-(3-oxobutanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)7-11(15)13-10-6-4-3-5-9(10)12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRPSFSQZDTZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332635
Record name methyl 2-(3-oxobutanoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81937-41-9
Record name Methyl 2-[(1,3-dioxobutyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81937-41-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-(3-oxobutanoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[(1,3-dioxobutyl)amino]-, methyl ester
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxobutanoylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(3-oxobutanoylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxobutanoylamino)benzoate involves its interaction with specific molecular targets and pathways. The ester and amide groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The ketone group can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Key Structural Analogues:

Compound Name Core Structure Substituents/R-Groups Key Functional Features
Methyl 2-benzoylamino-3-oxobutanoate (1) Benzoate ester Benzoylamino, β-keto ester Aromatic amide, ketone
B28 (Quinoline derivatives) Quinoline-4-carboxylic acid Biphenyl, carboxylic acid Extended π-conjugation, acidity
Sulfometuron methyl ester Benzoate ester Sulfonylurea, pyrimidinyl Herbicidal activity, sulfonamide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxyalkyl, methyl N,O-bidentate directing group

Analysis:

  • Methyl 2-(3-oxobutanoylamino)benzoate vs. Methyl 2-benzoylamino-3-oxobutanoate (1): The former features a 3-oxobutanoyl group (-CO-CH₂-CO-CH₃), while the latter substitutes this with a benzoyl group (-CO-Ph). This difference impacts electronic properties and reactivity; the benzoyl group enhances aromatic conjugation, whereas the 3-oxobutanoyl group introduces additional steric bulk and ketone functionality .
  • Quinoline derivatives (C1–C7): These compounds (e.g., C1–C7) incorporate piperazine and quinoline moieties, enabling π-π stacking and hydrogen bonding. Their extended conjugation contrasts with the simpler benzoate scaffold of the target compound, making them more suited for applications in materials science or medicinal chemistry .
  • Sulfonylurea herbicides (e.g., sulfometuron methyl ester) : These share the methyl benzoate core but replace the amide group with sulfonylurea linkages. This modification confers herbicidal activity by inhibiting acetolactate synthase (ALS), a mode of action absent in the target compound .

Analytical Characterization

  • ¹H NMR and HRMS: Common techniques for confirming purity and structure in analogues like B28–B29 and C1–C7. For example, quinoline derivatives show distinct aromatic proton signals and molecular ion peaks matching theoretical values .
  • X-ray Crystallography: Used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide to resolve its crystal structure, a method applicable to this compound for confirming stereochemistry .
  • Software Tools : SHELXL (for refinement) and Mercury (for crystal structure visualization) are widely employed in characterizing similar compounds .

Biological Activity

Methyl 2-(3-oxobutanoylamino)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 219.24 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Boiling Point : Approximately 200 °C
  • Melting Point : Not specified in available literature

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of insecticidal properties and potential therapeutic applications. Its activity can be classified into several categories:

  • Insecticidal Activity :
    • Studies have shown that methyl benzoate derivatives exhibit significant toxicity against various insect pests. For instance, this compound has been reported to be effective against Aedes albopictus and Culex pipiens, demonstrating a higher toxicity towards Aedes species compared to Culex .
    • The compound's LC50_{50} values indicate it is more toxic than traditional insecticides like acetamiprid, suggesting its potential as an environmentally friendly alternative .
  • Neurotoxic Effects :
    • Research indicates that high doses of methyl benzoate can affect cholinesterase activity in animal models, leading to neurotoxic effects . This suggests that the compound may influence neurotransmitter systems, potentially affecting both insects and mammals.
  • Antimicrobial Properties :
    • Preliminary studies have hinted at antimicrobial activities, although comprehensive data on this aspect remains limited. Further investigation into its effects on bacterial and fungal strains is warranted.

Table 1: Toxicity Profile of this compound

Insect SpeciesLC50_{50} (μg/cm²)Relative Toxicity
Aedes albopictus45.6High
Culex pipiens136Moderate
Acetamiprid221Lower

Data sourced from various studies on insecticidal activity .

Detailed Research Findings

  • Mechanism of Action : this compound appears to disrupt normal physiological functions in target organisms. The specific pathways involved include interference with neurotransmitter metabolism and potential disruption of enzyme activities related to xenobiotic metabolism .
  • Sublethal Effects : Sublethal exposure to the compound has been observed to affect fecundity and longevity in treated populations of certain pest species, indicating potential long-term ecological impacts .

Future Perspectives

The exploration of this compound's biological activity presents promising avenues for both agricultural and pharmaceutical applications. Future research should focus on:

  • Comprehensive toxicity assessments across various species.
  • Detailed mechanistic studies to elucidate its action at the molecular level.
  • Evaluation of its potential as a therapeutic agent in human health contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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